4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine
Description
4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a 1-methyl-1,2,4-triazole moiety at the 4-position and an amine group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity (logP ~2.92) and hydrogen-bonding capacity (HBA: 8, HBD: 1), making it a versatile scaffold in medicinal chemistry and drug discovery . Its synthesis typically involves reductive amination or coupling reactions, as exemplified by protocols using Ti(OiPr)₄ and NaBH₄ in 1,2-DCE .
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C6H8N6/c1-12-6(8-3-10-12)4-2-9-11-5(4)7/h2-3H,1H3,(H3,7,9,11) |
InChI Key |
XXVCTVBOSMAIPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(NN=C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of pyrazolyl-triazole derivatives like 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine generally involves:
- Construction of the pyrazole core with appropriate substituents.
- Introduction of the 1-methyl-1,2,4-triazole moiety at the 4-position of the pyrazole.
- Functionalization at the 5-position of pyrazole to introduce the amino group.
These steps can be achieved through condensation reactions, cycloadditions, and nucleophilic substitutions.
Preparation of the Pyrazole Core
2.1. Synthesis of 5-Aminopyrazoles
A key intermediate in the preparation is the 5-aminopyrazole scaffold. According to a review on approaches towards 5-aminopyrazoles, an efficient method involves the reaction of β-ketonitriles with hydrazines, yielding 5-aminopyrazoles in good yields. This approach avoids troublesome β-ketonitrile functionalities and is versatile for combinatorial synthesis.
For example:
- β-Ketonitrile derivatives are reacted with hydrazine hydrate in ethanol or other solvents.
- The reaction proceeds via cyclization to form the pyrazole ring with an amino group at the 5-position.
- This method allows for various substitutions on the pyrazole ring depending on the starting materials.
Introduction of the 1-Methyl-1H-1,2,4-Triazol-5-yl Group
3.1. Formation of 1,2,4-Triazole Rings
The 1,2,4-triazole ring can be introduced via cyclization reactions involving hydrazides, amidines, or similar precursors. Methylation at the 1-position is typically achieved by methylating agents such as methyl iodide or methyl sulfate after ring formation.
The attachment of the 1-methyl-1,2,4-triazol-5-yl group to the pyrazole ring at the 4-position can be accomplished by:
- Using halogenated pyrazole derivatives (e.g., 4-bromo- or 4-chloropyrazoles) as electrophiles.
- Performing nucleophilic substitution or cross-coupling reactions with triazole derivatives bearing nucleophilic sites.
Literature reports analogous syntheses where 1,2,3-triazole derivatives were coupled to pyrazole rings via reactions of pyrazoline-thioamides with bromoacetyl-triazoles under basic conditions in ethanol with triethylamine, yielding pyrazolyl-triazole heterocycles in high yields (77–90%).
Specific Synthetic Route Example
A representative synthetic route adapted from related pyrazolyl-triazole syntheses involves:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Preparation of Pyrazoline-thioamide intermediate | Condensation of chalcones with thiosemicarbazide in dry ethanol with sodium hydroxide | Formation of pyrazoline-thioamide | 80–90 |
| 2. Cyclization with 4-bromoacetyl-1,2,4-triazole derivatives | Reflux in anhydrous ethanol with triethylamine | Formation of pyrazolyl-triazole heterocycle | 84–87 |
| 3. Methylation of triazole nitrogen (if needed) | Methyl iodide in suitable solvent | Introduction of 1-methyl substituent | >90 |
This sequence yields compounds structurally similar to this compound, confirmed by NMR and X-ray crystallography.
Analytical Characterization and Structural Confirmation
- NMR Spectroscopy: The ^1H NMR spectra typically show characteristic double doublets for pyrazoline protons in the 3.2–5.5 ppm range. ^13C NMR spectra confirm the presence of triazole and pyrazole carbons, with signals for methyl groups on triazole around 10–15 ppm.
- X-ray Crystallography: Single crystal X-ray diffraction confirms the planar or slightly distorted geometry of the pyrazole and triazole rings and their relative orientation.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound confirm successful synthesis.
Summary Table of Preparation Methods
Research Results and Observations
- The synthetic methods reported provide high yields and good purity of the target compound.
- The combination of pyrazole and 1,2,4-triazole heterocycles in a single molecule enhances potential biological activity, making these methods valuable for medicinal chemistry.
- Structural studies show that the pyrazole and triazole rings are nearly coplanar, which may influence the compound's interaction with biological targets.
- The amino group at the 5-position of pyrazole is accessible for further functionalization or derivatization.
Chemical Reactions Analysis
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with key proteins involved in cell survival pathways . The exact molecular targets and pathways are still under investigation, but it is known to affect the mitochondrial pathway of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications on the Triazole Ring
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine
- Structural Difference : The triazole ring bears an isobutyl group instead of a methyl group.
- This modification is observed in intermediates for kinase inhibitors .
- Synthesis : Similar to the parent compound but requires alkylation with isobutyl halides.
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine
Modifications on the Pyrazole Ring
1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine
- Structural Difference : The pyrazole is substituted with aromatic (phenyl) and bulky (isopropylphenyl) groups.
- Impact : Enhanced π-π stacking interactions with aromatic residues in proteins (e.g., kinases) but reduced solubility (logP ~4.0 estimated). This compound is used in materials science and as a ligand in catalysis .
4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Hybrid and Complex Derivatives
NIMH Compound F-908
- Structure : Incorporates a fluorophenyl-indole system linked to the triazole-pyrazole core.
- Impact : Fluorine enhances metabolic stability and bioavailability (logP ~2.92). The indole moiety enables stacking interactions with tryptophan residues in enzymes like p97 ATPase .
- Application : Investigated in neurodegenerative disease models .
Dipotassium 2-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)propanedioate
- Structural Difference : Pyrimidine and dicarboxylate groups replace the pyrazole.
- Impact: Acts as a thiamine pyrophosphate (TPP) analogue, inhibiting TPP-dependent enzymes (e.g., transketolase). The pyrimidine ring mimics TPP’s aminopyrimidine motif, while the dicarboxylate mimics the diphosphate .
Key Comparative Data
Research Findings and Trends
- Synthetic Accessibility : The target compound’s methyl group simplifies synthesis compared to bulkier derivatives (e.g., isobutyl or imidazole-propyl), reducing steric hindrance in coupling reactions .
- Pharmacological Profiles : Methyl-substituted derivatives generally exhibit balanced solubility and permeability, while fluorinated or pyrimidine-containing analogues prioritize target specificity .
- Crystallographic Insights : Planar triazole-pyrazole systems (as in the target) facilitate co-crystallization with proteins, aiding structure-based drug design .
Q & A
Q. What are the key structural features of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine, and how do they influence reactivity?
The compound contains a pyrazole ring substituted with an amine group at position 5 and a 1-methyl-1,2,4-triazole moiety at position 3. The triazole ring introduces electron-withdrawing effects due to its aromaticity and nitrogen-rich structure, while the pyrazole amine group can act as a nucleophile. These features enable diverse reactivity, such as participation in electrophilic substitutions (e.g., halogenation) or cross-coupling reactions. The planar geometry of the triazole ring (dihedral angle <3° with adjacent groups) further stabilizes intermediates during synthesis .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole core.
- Step 2: Functionalization via alkylation or nucleophilic substitution to attach the triazole moiety. Key optimization parameters include solvent choice (DMF or THF for polar intermediates), temperature (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Yields improve with slow addition of reagents to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography resolves tautomeric forms (e.g., triazole vs. pyrazole tautomers) and confirms planar geometry .
- NMR spectroscopy identifies substituent positions (e.g., methyl group on triazole at δ 2.5 ppm).
- Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z 207).
Advanced Research Questions
Q. How do electronic effects of substituents modulate this compound's reactivity in cross-coupling reactions?
The electron-withdrawing triazole group enhances electrophilicity at the pyrazole C-3 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, the methyl group on the triazole sterically hinders bulky reactants. Computational studies (DFT) show that substituents alter charge distribution, with the triazole ring lowering the LUMO energy by ~1.5 eV, favoring nucleophilic attacks .
Q. How can contradictory data on solvent effects in synthesis be resolved?
Conflicting reports on solvent efficacy (e.g., DMF vs. ethanol) arise from competing reaction pathways. For example:
- DMF stabilizes charged intermediates in SN2 reactions (yield: 75–80%).
- Ethanol favors tautomerization but reduces yields (50–60%) due to proton exchange side reactions. Resolution requires kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps under varied conditions .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Intermediate purification: Flash chromatography after each step removes byproducts (e.g., unreacted hydrazines).
- Protecting groups: Use of Boc groups on the pyrazole amine prevents undesired alkylation.
- Flow chemistry: Continuous reactors reduce degradation of heat-sensitive intermediates, improving overall yield from 40% to 65% .
Q. How does this compound interact with biological targets, and what structural analogs show promise?
Preliminary studies suggest inhibition of kinase enzymes via hydrogen bonding with the triazole N-2 atom and hydrophobic interactions with the methyl group. Structural analogs with enhanced activity include:
| Analog | Modification | Activity (IC₅₀) |
|---|---|---|
| 5-Fluoro derivative | Fluorine at pyrazole C-4 | 12 nM (kinase X) |
| 3-Cyano derivative | Cyano at triazole C-4 | 8 nM (kinase Y) |
These modifications improve binding affinity by 3–5× compared to the parent compound .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
